3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, a thiazole ring, and a hydroxycyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The thiazole ring is then constructed, and finally, the hydroxycyclobutyl group is added.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with a nucleophile could yield a variety of substituted benzamides .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide would depend on its specific interactions with molecular targets. For example, if it is being investigated as a drug, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides with different substituents, such as 3-chloro-4-fluoronitrobenzene and 3-chloro-4-fluoroaniline .
Uniqueness
What sets 3-chloro-4-fluoro-N-[5-(1-hydroxycyclobutyl)-1,3-thiazol-2-yl]benzamide apart is its combination of substituents and the presence of the hydroxycyclobutyl group, which may confer unique chemical and biological properties .
Properties
CAS No. |
1537150-15-4 |
---|---|
Molecular Formula |
C14H12ClFN2O2S |
Molecular Weight |
326.8 |
Purity |
95 |
Origin of Product |
United States |
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